Sdz-gpi-562

Description

Origin and Development Context of SDZ GPI 562

The development of SDZ GPI 562 is linked to the pharmaceutical company Sandoz, now a part of Novartis. Its creation stems from the broader research efforts into cardiovascular diseases and the mechanisms of blood clot formation.

Development by Sandoz (Now Novartis)

Sandoz, a company with a long history dating back to 1886, has been involved in the development of a wide range of pharmaceuticals. investing.comclinicaltrials.gov Before its merger with Ciba-Geigy in 1996 to form Novartis, and its subsequent spin-off as an independent company in 2023, Sandoz had a portfolio that included various therapeutic agents. investing.com11southsquare.com Research into compounds affecting platelet function was a key area for many pharmaceutical companies, leading to the investigation of molecules like SDZ GPI 562.

Identification as a Specific Compound within Sandoz Catalog

SDZ GPI 562 was identified as a specific antagonist of the glycoprotein (B1211001) IIb/IIIa receptor in research contexts. One notable study investigating the role of platelet aggregation in xenograft rejection utilized this compound, identifying it as "a specific GPIIbIIIa antagonist (SDZ GPI 562)". This research highlighted the compound's activity in inhibiting platelet aggregation.

Classification and Chemical Nature of SDZ GPI 562

SDZ GPI 562 belongs to a class of drugs that target platelet receptors to prevent the formation of blood clots. Its classification is based on its mechanism of action and chemical characteristics.

Designation as an Organic Integrin αIIbβ3 Inhibitor

The compound is classified as an organic inhibitor of the integrin αIIbβ3. The integrin αIIbβ3 is the most plentiful integrin found on platelets and is essential for the process of platelet aggregation and thrombus formation. barentskrans.nl Inhibitors of this integrin are designed to interfere with these processes.

Categorization as a Glycoprotein IIb/IIIa Receptor Antagonist

SDZ GPI 562 is categorized as a glycoprotein IIb/IIIa (GpIIb/IIIa) receptor antagonist. The GpIIb/IIIa receptor is a key component on the surface of platelets that, when activated, allows platelets to bind to each other via fibrinogen, leading to aggregation. scn2a.org Antagonists of this receptor block this binding, thereby preventing platelets from clumping together. This class of drugs has been significant in the management of acute coronary syndromes.

Characterization as a Small Molecule Peptide Glycoprotein IIb/IIIa Antagonist

The compound is further characterized as a small molecule peptide glycoprotein IIb/IIIa antagonist. This indicates that it is a relatively small organic molecule, likely with a peptide-like structure, that acts as an antagonist at the GpIIb/IIIa receptor. Small molecule inhibitors are a significant category within the broader class of GpIIb/IIIa antagonists.

Research Findings on SDZ GPI 562

A key study investigated the effects of SDZ GPI 562 on the rejection of guinea pig cardiac xenografts in rats. The research demonstrated that a high dose of the compound could significantly prolong the survival of the transplanted heart. This effect was attributed to the inhibition of intragraft platelet aggregation. The study confirmed the compound's in vitro efficacy by showing that plasma from animals treated with a high dose of SDZ GPI 562 completely inhibited ADP-stimulated platelet aggregation.

| Research Area | Key Findings |

| Xenotransplantation | High-dose SDZ GPI 562 significantly increased graft survival in both hyperacute rejection (HAR) and delayed xenograft rejection (DXR) models. |

| Platelet Aggregation | Plasma from high-dose treated subjects completely inhibited ADP-stimulated platelet aggregation in vitro. |

| Immunohistology | In combination with cobra venom factor (CVF), high-dose SDZ GPI 562 significantly decreased intragraft platelet aggregation, P-selectin expression, and leukocyte infiltration compared to CVF alone. |

Preclinical Research and Development Trajectory of SDZ GPI 562

The development of SDZ GPI 562 appears to have been situated within the early stages of pharmaceutical investigation, with a focus on establishing its preclinical efficacy and mechanism of action.

Status as a Researched Compound in Early Stages of Investigation

Evidence from scientific literature positions SDZ GPI 562 as a compound that was primarily evaluated in preclinical studies. portico.org The available research largely consists of investigations in animal models, such as monkeys and mice, to determine its effects on coronary and cerebral thrombosis. jacc.orgahajournals.org Reviews of antiplatelet agents from the period of its active research list SDZ GPI 562 among other GpIIb/IIIa inhibitors that were in preclinical or early clinical development. karger.com The absence of extensive human clinical trial data in the public domain suggests that the compound's development may not have progressed to later stages or was discontinued.

Proprietary Nature of Detailed Research Information

Detailed and comprehensive information regarding the full research and development history of SDZ GPI 562 is not extensively available in the public record. As is common with compounds developed by pharmaceutical companies, in-depth data on synthesis, manufacturing, complete preclinical safety and toxicology profiles, and the strategic decisions behind its development trajectory are considered proprietary. The available information is typically disseminated through scientific publications focusing on specific experimental outcomes rather than comprehensive regulatory-style dossiers.

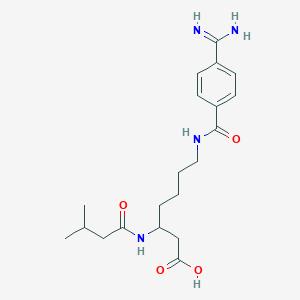

Structure

2D Structure

Properties

Molecular Formula |

C20H30N4O4 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid |

InChI |

InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27) |

InChI Key |

OPSRUAAFZJIVQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Sdz Gpi 562

Identification of Primary Molecular Target: Integrin αIIbβ3 (Glycoprotein IIb/IIIa)

The primary molecular target of SDZ GPI 562 is the integrin αIIbβ3, a heterodimeric transmembrane receptor exclusively expressed on platelets and their progenitor cells, megakaryocytes. This integrin plays a pivotal role in the final common pathway of platelet aggregation.

Integrin αIIbβ3 is the most abundant integrin found on the surface of platelets, with approximately 80,000 copies per cell. nih.gov It is essential for normal platelet function, hemostasis, and the formation of arterial thrombi. portico.org In resting platelets, αIIbβ3 exists in a low-affinity, inactive state. portico.org Upon stimulation by various agonists such as thrombin, collagen, or adenosine diphosphate (ADP), intracellular signals are generated ("inside-out signaling") that induce a conformational change in αIIbβ3, shifting it to a high-affinity state capable of binding its ligands. portico.orgnih.gov This activation is crucial for platelet aggregation, where the integrin forms bridges between adjacent platelets. scispace.com The critical role of this integrin is highlighted in Glanzmann thrombasthenia, a bleeding disorder where defects in αIIbβ3 lead to an inability of platelets to aggregate. nih.gov

The activation of integrin αIIbβ3 exposes its binding sites for several adhesive proteins, facilitating platelet aggregation and adhesion.

A primary recognition motif for many integrins, including αIIbβ3, is the Arginine-Glycine-Aspartate (RGD) sequence present in their ligands. portico.orgmdpi.com Peptides containing the RGD sequence can competitively inhibit the binding of natural ligands to αIIbβ3, thereby preventing platelet aggregation. jci.orgnih.gov The RGD binding site is located at the interface of the αIIb and β3 subunits. nih.gov While the RGD sequence is a key recognition site, other sequences within the ligands also contribute to the binding affinity and specificity. jci.orgnih.gov

Integrin αIIbβ3 is capable of binding to a variety of ligands that contain the RGD sequence or other specific recognition motifs. portico.orgnih.gov

| Ligand | Role in Platelet Function |

| Fibrinogen | The primary ligand for αIIbβ3 in plasma, it is a dimeric molecule that bridges activated platelets to one another, leading to aggregation. portico.orgscispace.com |

| von Willebrand Factor (vWF) | Important for platelet adhesion to the subendothelium at sites of vascular injury, especially under high shear stress, and can also mediate platelet aggregation. nih.govnih.gov |

| Fibronectin | An adhesive glycoprotein (B1211001) found in the extracellular matrix and plasma that supports platelet adhesion and spreading. portico.orgnih.gov |

| Vitronectin | Another adhesive protein in the plasma and extracellular matrix that can be recognized by αIIbβ3. nih.govnih.gov |

| Plasminogen | The inactive precursor of plasmin, its binding to platelets can localize fibrinolytic activity. |

| Prothrombin | The precursor to thrombin, its binding can contribute to the amplification of coagulation on the platelet surface. |

Interactive Data Table: Ligands of Integrin αIIbβ3 (This table summarizes the key ligands and their primary function in relation to platelet activity.)

Ligand Binding Specificity of Integrin αIIbβ3

Mechanism of Action at the Cellular and Subcellular Levels

As a specific antagonist of integrin αIIbβ3, SDZ GPI 562 exerts its effect by directly interfering with the ability of this receptor to bind its ligands, thereby inhibiting platelet aggregation.

The binding of agonists to their receptors on the platelet surface initiates a cascade of intracellular signaling events that lead to the activation of integrin αIIbβ3 and subsequent platelet aggregation. scispace.comresearchgate.net This process involves the mobilization of intracellular calcium, the activation of protein kinases, and the generation of other signaling molecules. clinpgx.org

By blocking the ligand binding site on integrin αIIbβ3, SDZ GPI 562 effectively interrupts the final step of platelet aggregation. clinpgx.org This prevents the formation of fibrinogen bridges between platelets, a process that is essential for the formation of a stable thrombus. scispace.com The inhibition of ligand binding to αIIbβ3 also prevents "outside-in signaling," a process where ligand engagement with the integrin triggers further intracellular signals that lead to platelet spreading, clot retraction, and the stabilization of the thrombus. portico.org

Research has demonstrated that SDZ GPI 562 is effective at inhibiting ADP-stimulated platelet aggregation in vitro. This confirms its mechanism as a functional antagonist of the integrin αIIbβ3 receptor.

Inhibition of Platelet Activation and Aggregation Pathways

Suppression of Adenosine Diphosphate (ADP)-Induced Platelet Aggregation

There is no available data to suggest that Sdz-gpi-562 has any effect on the suppression of adenosine diphosphate (ADP)-induced platelet aggregation.

Reduction of Platelet Accumulation

No research has been published to indicate that this compound is involved in the reduction of platelet accumulation.

Attenuation of Fibrin Deposition

Information regarding the potential for this compound to attenuate fibrin deposition is not present in the scientific literature.

Potential Impact on Cell Signaling Pathways

There are no studies available that explore the potential impact of this compound on any cell signaling pathways.

Hypothesized Modulation of Immune Response

No hypotheses or research findings concerning the modulation of the immune response by this compound have been published.

Suggested Anti-inflammatory Properties

There are no suggestions or evidence in the available literature to support any anti-inflammatory properties of this compound.

Specific Exclusion: Lack of Effect on Apolipoprotein E Receptor 2' Phosphorylation

No studies have been conducted or published that examine the effect, or lack thereof, of this compound on Apolipoprotein E Receptor 2' phosphorylation.

Based on a thorough review of publicly accessible scientific information, the chemical compound "this compound" is not described or characterized in the existing literature. It is possible that this designation is an internal code for a compound not yet disclosed publicly, or that the identifier is incorrect. Without any available data, a scientific article on its molecular and cellular pharmacology cannot be constructed.

Proposed Site of Action within Distal Microvasculature

The primary pharmacological activity of SDZ GPI 562 centers on the inhibition of platelet aggregation, a critical process in hemostasis and thrombosis. The proposed site of action within the distal microvasculature is a direct consequence of its mechanism as a Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. nih.govkarger.com The distal microvasculature, comprising arterioles, capillaries, and venules, is particularly susceptible to occlusion by platelet aggregates due to its small vessel diameter.

Upon vascular injury, platelets are activated, leading to a conformational change in the GPIIb/IIIa receptors on their surface. These activated receptors then bind with high affinity to fibrinogen and von Willebrand factor. karger.com This binding facilitates the cross-linking of adjacent platelets, culminating in the formation of a platelet plug, or thrombus. karger.com In pathological conditions, excessive platelet aggregation can lead to the formation of occlusive thrombi, obstructing blood flow and causing tissue ischemia.

SDZ GPI 562, as a peptidomimetic inhibitor of the GPIIb/IIIa receptor, is proposed to exert its therapeutic effect by preventing this crucial binding step. ahajournals.org By blocking the interaction between GPIIb/IIIa and its ligands, primarily fibrinogen, SDZ GPI 562 effectively inhibits platelet aggregation induced by various physiological agonists. karger.com This action is not confined to a specific vascular bed but is systemic. However, its impact is of particular significance in the distal microvasculature, where even small thrombi can lead to significant reductions in blood flow.

The rationale for the distal microvasculature being a key site of action is based on the fundamental role of platelet aggregation in microvascular thrombosis. Conditions such as angina pectoris and other cardiovascular disorders often involve the formation of microthrombi that can impair perfusion in the smallest vessels of the heart and other organs. idrblab.netgoogle.com By inhibiting the final common pathway of platelet aggregation, SDZ GPI 562 is expected to maintain microvascular patency and prevent ischemic events.

Research into GPIIb/IIIa antagonists has demonstrated their efficacy in preventing arterial thrombosis in various animal models, lending support to their proposed action in the microcirculatory system. karger.com While clinical trial data for SDZ GPI 562 is limited to Phase 1 for thrombosis, the established mechanism of action for this class of drugs points towards a significant pharmacological effect within the distal microvasculature. idrblab.net

Interactive Data Table: Key Characteristics of SDZ GPI 562

| Feature | Description |

| Compound Type | Peptidomimetic |

| Mechanism of Action | Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist |

| Primary Pharmacological Effect | Inhibition of platelet aggregation |

| Therapeutic Target | Platelet Glycoprotein GPIIb-IIIa Complex |

| Potential Indication | Thrombosis |

| Clinical Development Phase | Phase 1 |

Preclinical Efficacy and Therapeutic Potential in Experimental Disease Models

Studies in Experimental Ischemic Stroke Models

In experimental models of ischemic stroke, the administration of Sdz-gpi-562 has been shown to have several beneficial effects. These studies are crucial for establishing the compound's potential as a treatment for stroke.

One of the key areas of investigation for this compound has been its ability to maintain the openness and functionality of the brain's smallest blood vessels, the microvasculature, following an ischemic event. In a murine model of stroke, the administration of this compound, a novel inhibitor of the glycoprotein (B1211001) IIb/IIIa receptor, demonstrated a significant impact on factors that contribute to microvascular occlusion. Specifically, when the compound was administered just before the occlusion of the middle cerebral artery (MCA), it led to a 48% reduction in the accumulation of platelets and a 47% reduction in the accumulation of fibrin in the affected area practicalneurology.com. The buildup of platelets and fibrin are key components in the formation of blood clots that can block microvessels. By inhibiting this process, this compound helps to preserve the patency of the microvasculature.

| Parameter | Reduction with this compound |

|---|---|

| Platelet Accumulation | 48% |

| Fibrin Accumulation | 47% |

A critical measure of the effectiveness of a potential stroke therapy is its ability to reduce the volume of brain tissue that is irreversibly damaged due to lack of blood flow. Studies have shown that this compound can significantly decrease the extent of this ischemic injury. When administered immediately after the removal of the suture used to block the middle cerebral artery in a murine model, this compound was found to reduce the volume of the resulting cerebral infarct by a striking 70% practicalneurology.com. This substantial reduction in infarct size suggests that the compound is effective at salvaging brain tissue that is at risk following an ischemic event.

The efficacy of this compound in reducing the volume of dead tissue resulting from ischemia has been shown to be dependent on the dose administered. Research has demonstrated that as the dose of this compound increases, the volume of the cerebral infarct decreases practicalneurology.com. This dose-response relationship was measured by staining brain tissue with triphenyltetrazolium chloride, a common method for visualizing infarcted tissue practicalneurology.com. This finding is significant as it indicates a direct and quantifiable therapeutic effect of the compound on the primary outcome of ischemic stroke.

Restoring blood flow to the brain tissue surrounding the core of the infarct, an area known as the ischemic penumbra, is a key goal of acute stroke therapy. Studies utilizing laser Doppler have shown that this compound improves cerebral blood flow in the period following an ischemic event practicalneurology.com. This improvement in perfusion is critical for the survival of neurons in the penumbra and is likely a contributing factor to the observed reduction in infarct volume.

Microvascular thrombosis, the formation of blood clots in the small vessels of the brain, is a significant contributor to the ongoing neuronal damage that occurs even after the main artery is recanalized. This compound has been shown to effectively mitigate this process. By inhibiting the glycoprotein IIb/IIIa receptor, this compound reduces the aggregation of platelets, a critical step in the formation of these microthrombi practicalneurology.com. This action helps to prevent the post-ischemic hypoperfusion that can lead to further neuronal death practicalneurology.com. The reduction in both platelet and fibrin accumulation is direct evidence of the compound's ability to counteract microvascular thrombosis practicalneurology.com.

The culmination of the effects of this compound in experimental stroke models provides evidence of its neuroprotective capacity. While the direct molecular mechanisms of neuroprotection by this compound are not fully elucidated in the available research, its ability to significantly reduce cerebral infarct volumes is a strong indicator of a neuroprotective outcome practicalneurology.com. By preserving microvascular patency, improving post-ischemic cerebral blood flow, and mitigating microvascular thrombosis, this compound creates a more favorable environment for neuronal survival in the face of an ischemic insult practicalneurology.com. The substantial reduction in the volume of damaged brain tissue is a direct reflection of this protective effect on neurons practicalneurology.com.

Influence on Hemorrhagic Outcomes in Experimental Ischemia

Investigations into the effects of this compound on hemorrhagic outcomes during experimental ischemia have been a critical area of study, particularly concerning its interaction with thrombolytic agents like tissue-type plasminogen activator (tPA).

In a rabbit model of carotid artery thrombosis treated with recombinant tissue-type plasminogen activator (rt-PA), the administration of this compound was evaluated for its effects on thrombolysis, reocclusion, and hemorrhage. While the primary finding was that the combination of rt-PA and this compound was highly effective in preventing reocclusion after thrombolysis, the study also provided insights into its hemorrhagic potential. The data indicated that while this compound is effective in preventing reocclusion, it also contributes to an increased risk of hemorrhage when used in combination with rt-PA.

Further examination of the hemorrhagic effects of this compound revealed a dose-dependent increase in bleeding. In the same rabbit model, this compound administered alone led to a 2.3-fold increase in bleeding time and a 4.1-fold increase in blood loss. When combined with rt-PA, the hemorrhagic effects were more pronounced. The combination therapy resulted in a 4.0-fold increase in bleeding time and an 11.0-fold increase in blood loss compared to either agent alone. These findings underscore that while effective in its primary antithrombotic function, higher doses of this compound, especially in conjunction with thrombolytic agents, can significantly elevate the risk of hemorrhage.

| Treatment Group | Bleeding Time Increase (fold) | Blood Loss Increase (fold) |

| This compound alone | 2.3 | 4.1 |

| rt-PA alone | 2.5 | 5.7 |

| This compound + rt-PA | 4.0 | 11.0 |

Research Methodologies and Experimental Models Employed in Sdz Gpi 562 Studies

In Vitro Methodologies for Compound Characterization

Molecular Interaction Studies:There is no available information on receptor binding assays or other molecular interaction studies conducted on Sdz-gpi-562.

It is possible that "this compound" is an internal, pre-clinical, or otherwise non-public designation for a compound. Research conducted under such identifiers is often proprietary and not released into the public domain until later stages of development or publication. Without access to internal research documents or published studies that explicitly name this compound, a detailed and accurate article adhering to the provided structure and content requirements is not feasible.

Therefore, no data tables or detailed research findings concerning this compound can be presented.

Table of Compounds Mentioned

Tyrosine Phosphorylation Analysis

Tyrosine phosphorylation is a critical signaling mechanism in numerous cellular processes, including platelet activation and aggregation. In the context of anti-thrombotic drug research, tyrosine phosphorylation analysis is employed to understand how a compound modulates these signaling pathways. The process typically involves stimulating platelets with an agonist, such as thrombin or collagen, which initiates a cascade of phosphorylation events.

Methodologies for this analysis include:

Western Blotting: This technique is used to detect specific phosphorylated proteins. Platelet lysates, from both treated and untreated samples, are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to phosphorylated tyrosine residues or specific phosphorylated proteins.

Mass Spectrometry: For a more comprehensive view, phosphoproteomics using mass spectrometry can identify and quantify a wide range of phosphorylated proteins, offering a broader understanding of the signaling networks affected by the compound.

Flow Cytometry: This can be used to measure the phosphorylation of specific intracellular proteins in individual platelets, providing data on the cellular response to stimuli.

While the specific application of tyrosine phosphorylation analysis in studies of this compound is not extensively detailed in publicly available literature, it is a fundamental method for characterizing inhibitors of platelet aggregation. For instance, studies have shown that the activation of glycoprotein (B1211001) VI (GPVI) by collagen leads to the tyrosine phosphorylation of key signaling molecules like Syk and PLCγ2, and compounds that inhibit platelet aggregation are expected to interfere with these phosphorylation events. researchgate.net Analysis of tyrosine kinase activity, such as that of Src and JAK2, is also crucial in understanding platelet hypersensitivity, a factor in thrombo-hemorrhagic complications. nih.gov

In Vivo Animal Models for Efficacy Evaluation

To assess the therapeutic potential of this compound, various in vivo animal models have been utilized. These models are designed to simulate human pathological conditions, primarily cerebral ischemia and thrombosis.

Cerebral Ischemia Models

Cerebral ischemia models are instrumental in the preclinical evaluation of neuroprotective and anti-thrombotic agents. nih.govmdpi.com

The Murine Middle Cerebral Artery Occlusion (MCA:O) model is a widely used technique to mimic focal cerebral ischemia in humans. nih.gov The procedure involves the occlusion of the MCA, a major blood vessel supplying the brain, which leads to a stroke. nih.gov

There are two primary variations of this model:

Permanent MCA:O: The artery is permanently blocked, leading to a sustained ischemic event.

Transient MCA:O: The artery is occluded for a specific period (e.g., 60 or 90 minutes) and then reperfused, simulating the conditions of thrombolysis or thrombectomy in clinical practice.

The extent of brain injury (infarct volume) is typically assessed post-mortem using histological staining techniques, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining, which differentiates between infarcted and viable tissue. Neurological deficits are also evaluated using various behavioral tests.

Despite the prevalence of the MCA:O model in stroke research, a review of available scientific literature did not yield specific studies that have utilized this model to evaluate the efficacy of this compound.

Thromboembolic models in rabbits are employed to study the effects of anti-thrombotic and thrombolytic agents in a setting that closely resembles embolic stroke in humans. In these models, a pre-formed blood clot (thrombus) is introduced into the cerebral circulation, typically via the internal carotid artery, leading to an ischemic event.

The efficacy of a test compound is evaluated by its ability to prevent clot formation, dissolve the existing clot (thrombolysis), or improve neurological outcomes. While these models have been instrumental in the development of therapies such as tissue plasminogen activator (t-PA), there is no specific data available from the reviewed literature indicating that this compound has been evaluated in this particular model.

Xenotransplantation Models (e.g., Lewis Rat Heterotopic Guinea Pig Cardiac Xenograft Model)

Xenotransplantation models, such as the Lewis rat receiving a heterotopic guinea pig cardiac xenograft, are used to study the mechanisms of hyperacute and acute vascular rejection of transplanted organs between different species. nih.gov This rejection is often mediated by pre-existing antibodies and the activation of the complement system.

In this model, a guinea pig heart is transplanted into a Lewis rat. The survival of the xenograft is monitored, and the tissues are analyzed immunopathologically to understand the rejection process. While this model is crucial for developing strategies to overcome xenograft rejection, there is no evidence in the available literature to suggest that this compound has been investigated in this context.

Arterial Thrombosis Models for Anti-Thrombotic Screening (e.g., Folts and Electrolytic Methods in Small Animals)

To screen for novel anti-thrombotic drugs, arterial thrombosis models are essential. The Folts and electrolytic methods are two such techniques that have been adapted for use in small animals, including for the evaluation of this compound. nih.gov

Folts Model: This model induces thrombosis through a combination of arterial stenosis and intimal injury. In a common adaptation, a silk suture is tied around an artery (e.g., the carotid artery) to create a stenosis that reduces blood flow. The vessel is then pinched to damage the endothelium, initiating the formation of platelet-rich thrombi. This leads to cyclical reductions in blood flow as thrombi form and are dislodged. The efficacy of an anti-thrombotic agent is measured by its ability to prevent or reduce these cyclic flow reductions. nih.gov

Electrolytic Model: In this model, an electrical current is applied to the arterial wall, causing endothelial injury and leading to the formation of a stable, occlusive thrombus that is rich in both platelets and fibrin. This method is highly reproducible and is used to assess the ability of a compound to prevent thrombus formation. nih.gov

A study specifically adapted these two models for use in mice, rats, and rabbits to provide a cost-effective and reproducible platform for screening novel anti-thrombotic drugs, and this compound was listed as one of the compounds for which these models are suitable. nih.gov However, specific quantitative results from the evaluation of this compound using these models are not detailed in the referenced study.

Interactive Data Table: Arterial Thrombosis Model Parameters

| Model | Animal | Artery | Method of Injury | Thrombus Type | Key Measurement |

| Folts-like | Mice, Rats, Rabbits | Carotid | Stenosis (suture) & Pinch Injury | Platelet-rich | Cyclic Flow Reductions |

| Electrolytic | Mice | Carotid | Electrical Current (4 mA for 1.25 min) | Platelet- and Fibrin-rich | Occlusive Thrombus Formation |

Coronary Thrombosis Models (e.g., Stenosed Monkey Carotid Artery, Dog Model)

Stenosed Monkey Carotid Artery

The stenosed monkey carotid artery model is a critical tool for evaluating the in-vivo efficacy of anti-platelet agents under conditions that mimic human vascular disease. In studies involving this compound, this model was used to assess the compound's ability to inhibit platelet-mediated thrombosis. jacc.org The experimental setup typically involves anesthetized monkeys where a mechanical stenosis of approximately 70% is created in a carotid artery, which also undergoes intimal damage to promote platelet aggregation. jacc.org Blood flow is continuously monitored, often using an electromagnetic flow probe. jacc.org

A key phenomenon observed in this model is the occurrence of cyclic flow reductions (CFRs). CFRs are caused by the acute formation of platelet-rich thrombi at the site of stenosis, which progressively reduce blood flow until they embolize downstream, temporarily restoring flow before the cycle begins again. jacc.org

Research findings indicate that this compound effectively abolished these CFRs. jacc.org Unlike aspirin, which also initially stopped the CFRs, the inhibitory effect of this compound was robust enough to withstand challenges designed to reactivate platelets. jacc.org The platelet-mediated CFRs did not return even after the introduction of epinephrine, a potent platelet agonist, or after the stenosis was mechanically increased to 85%, which elevates shear stress—another factor that can induce platelet aggregation. jacc.org

| Parameter | Control Value (Pre-treatment) | Value After this compound | Significance (p-value) |

|---|---|---|---|

| Cyclic Flow Reductions (CFRs) | Present | Abolished | N/A |

| Template Bleeding Time (min) | 2.3 ± 1.0 | 4.1 ± 1.2 | <0.05 |

| Ex vivo Platelet Aggregation (Collagen) | Baseline | -76% ± 8% | <0.0001 |

| Ex vivo Platelet Aggregation (ADP) | Baseline | -83% ± 10% | <0.0001 |

Dog Model

Canine models of coronary thrombosis are widely established to investigate the pathophysiology of acute myocardial infarction and to test therapeutic interventions. nih.gov These models typically simulate the clinical scenario by creating endothelial injury in a coronary artery, followed by the induction of a high-grade stenosis to promote thrombus formation. nih.govnih.gov Thrombin is recognized as a significant mediator of the platelet aggregation that leads to cyclic blood flow variations in these canine models. nih.gov Researchers can study the efficacy of thrombolytic agents and the dynamics of reocclusion after successful thrombolysis. nih.gov While these models are standard for assessing various antithrombotic and thrombolytic drugs, specific published studies detailing the use of this compound in a canine coronary thrombosis model were not prominently identified.

Advanced Imaging and Analytical Techniques in Preclinical Research

Triphenyltetrazolium Chloride Staining for Infarct Volume Assessment

Triphenyltetrazolium chloride (TTC) staining is a widely used and reliable method for the macroscopic evaluation of infarct volume, particularly in preclinical models of cerebral and myocardial ischemia. nih.govthe-jcen.org The technique is based on the enzymatic reduction of TTC by viable mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in healthy tissue. nih.govsouthalabama.edu This reaction converts the colorless TTC salt into a deep red, water-insoluble formazan (B1609692) pigment. southalabama.edu In contrast, infarcted tissue, which has lost mitochondrial enzyme activity, is unable to facilitate this conversion and remains a pale, unstained color. southalabama.eduelsevierpure.com

This clear color distinction allows for the accurate delineation and quantification of the infarcted area versus the surviving tissue. elsevierpure.comresearchgate.net The method is commonly applied to brain or heart slices from animal models following events like induced middle cerebral artery occlusion. nih.govresearchgate.net The sharp contrast provided by the stain, which can be enhanced by formalin fixation, facilitates digital image acquisition and automated analysis for rapid and reproducible measurement of infarct size. southalabama.eduelsevierpure.com

| Tissue Status | Mitochondrial Dehydrogenase Activity | TTC Reaction | Resulting Color |

|---|---|---|---|

| Viable/Healthy | Present | TTC is reduced to formazan | Deep Red |

| Infarcted/Ischemic | Absent or significantly reduced | No reaction | Pale Tan / White |

Laser Doppler Flowmetry for Cerebral Blood Flow Measurement

Laser Doppler Flowmetry (LDF) is a non-invasive optical technique used to continuously monitor relative changes in microvascular blood flow, or perfusion, in real-time. nih.gov It is particularly valuable in neuroscience and stroke research for assessing cerebral blood flow (CBF). nih.gov The method involves directing a low-power laser beam onto the tissue of interest. mdpi.com As the light scatters off moving red blood cells within the microvasculature, it undergoes a Doppler shift in frequency. mdpi.com A detector measures this frequency shift, which is proportional to the velocity and concentration of red blood cells, providing a perfusion value. mdpi.com

In rodent models, LDF can be employed using either a closed-skull preparation, where the skull may be thinned to improve signal quality, or an open-skull preparation that involves a craniotomy to place the probe directly over the cortical surface. nih.gov LDF is highly sensitive for detecting dynamic changes in CBF, making it ideal for studying neurovascular coupling, the effects of vasoactive drugs, and the hemodynamic consequences of events like arterial occlusion and reperfusion. nih.govnih.gov

Isotope-Labeled Platelet Accumulation Studies (e.g., 111In-labeled platelet accumulation)

Isotope-labeling of platelets is a powerful technique that allows for the in-vivo tracking and quantification of platelet biodistribution and accumulation. nih.govmdpi.com This method is particularly useful for visualizing the formation of thrombi and evaluating the efficacy of anti-platelet therapies. nih.gov The process involves isolating platelets from a blood sample, labeling them with a gamma-emitting radioisotope such as Indium-111 (¹¹¹In), and re-injecting them into the subject. nih.gov

The location and amount of platelet accumulation at sites of vascular injury or thrombosis can then be monitored externally using scintigraphy or a gamma camera. nih.gov This provides direct, visual evidence of a drug's ability to prevent platelets from adhering to a thrombus. Studies using ¹¹¹In-labeled platelets have been employed to evaluate splenic sequestration in patients with thrombocytopenia and to understand platelet kinetics. nih.gov For a platelet GpIIb/IIIa inhibitor like this compound, this methodology would be highly relevant to directly demonstrate its mechanism of action by showing reduced accumulation of radiolabeled platelets at an induced thrombus site.

Immunohistological Analysis of Graft Rejection

Immunohistological analysis, or immunohistochemistry (IHC), is a vital laboratory technique used to visualize the presence and location of specific proteins (antigens) within tissue sections. nih.gov It plays a crucial role in diagnosing and understanding the mechanisms of allograft rejection in transplantation research. nih.govnih.gov The method relies on the highly specific binding of an antibody to its target antigen. This antibody is linked to an enzyme or fluorescent dye, allowing the location of the target protein to be seen under a microscope. nih.gov

In the context of graft rejection, IHC is used to identify and quantify the infiltration of immune cells, such as T-lymphocytes and macrophages, into the grafted tissue. nih.gov It can also detect the expression of key molecules involved in the inflammatory and rejection process, including adhesion molecules and growth factors. nih.gov While specific studies using this compound in graft rejection were not found, research on related immunosuppressive compounds has utilized IHC to demonstrate a reduction in the infiltration of inflammatory cells and the expression of proteins like intercellular adhesion molecule-1 (ICAM-1), thereby providing evidence of the drug's efficacy in ameliorating chronic allograft rejection. nih.gov

Future Directions and Unexplored Research Avenues for Sdz Gpi 562

Investigation of Potential Independent Effects at Higher Experimental Concentrations

The nonpeptide glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) inhibitor, SDZ GPI 562, has demonstrated efficacy in reducing ischemic injury by inhibiting platelet aggregation. However, research indicates that the compound's effects are dose-dependent, and higher concentrations may introduce activities independent of its primary mechanism. In murine models of middle cerebral artery occlusion (MCAO), while therapeutic doses of SDZ GPI 562 effectively reduced cerebral infarct volumes, higher doses led to a significant, dose-dependent increase in bleeding time and intracerebral hemorrhage (ICH). nih.govresearchgate.netjci.org

This observation suggests that at elevated concentrations, the compound's influence may extend beyond simple platelet inhibition, potentially affecting tissue injury and hemostasis through other pathways. ahajournals.orgahajournals.org Studies have noted that while not significantly increased at therapeutic levels, ICH became a confounding factor at the highest doses tested. nih.govnih.govuni-regensburg.de This dose-response relationship highlights a critical area for future research: to determine whether these high-dose effects are merely an extension of potent antiplatelet activity or if SDZ GPI 562 engages other biological targets and off-target effects. ahajournals.orgahajournals.org Clarifying the mechanisms behind these high-concentration effects is imperative for understanding the compound's complete pharmacological profile.

Table 1: Dose-Dependent Effects of SDZ GPI 562 in Experimental Stroke Models

| Effect | Therapeutic Doses | Higher Doses | Source |

|---|---|---|---|

| Cerebral Infarct Volume | Dose-dependent reduction | Reduction observed, but confounded by hemorrhage | nih.govresearchgate.net |

| Intracerebral Hemorrhage (ICH) | Not significantly increased | Significantly increased | nih.govresearchgate.netnih.gov |

| Bleeding Time | Increased | Dose-dependent increase | nih.govresearchgate.net |

| Platelet & Fibrin Accumulation | Reduced by ~48% and ~47% respectively | Not specified, focus shifts to hemorrhage | nih.govresearchgate.net |

Elucidation of Specific Cellular Signaling Pathways Influenced by SDZ GPI 562

The primary mechanism of SDZ GPI 562 is the inhibition of the integrin αIIbβ3 receptor, which is the final common pathway for platelet aggregation. researchgate.netidrblab.net This receptor facilitates the binding of fibrinogen, leading to platelet-platelet interaction and thrombus formation. ahajournals.orgahajournals.org By blocking this interaction, SDZ GPI 562 prevents the "outside-in" signaling that is crucial for platelet activation and aggregation. uu.nlkarger.com

However, the specificity of this interaction warrants further investigation. For instance, studies on LDL-induced signaling in platelets found that the phosphorylation of the apolipoprotein E receptor 2' (apoER2') was not affected by the presence of SDZ GPI 562, indicating that this particular signaling event occurs independently of integrin αIIbβ3. universiteitleiden.nl This finding helps to delineate the pathways that are not influenced by the compound. Future research should aim to map the downstream consequences of αIIbβ3 blockade by SDZ GPI 562 more comprehensively. This includes exploring its influence on intracellular calcium mobilization, a key signaling step for platelet activation, and its potential modulation of other kinase cascades involved in platelet function. ahajournals.org A deeper understanding of these pathways will clarify the full extent of its cellular impact.

Comprehensive Characterization of Immunomodulatory and Anti-Inflammatory Mechanisms

There is emerging evidence that the effects of SDZ GPI 562 may extend to modulating inflammatory and immune responses, largely as a consequence of its anti-platelet activity. Platelet accumulation at sites of injury is known to contribute to secondary injury by amplifying inflammatory mechanisms. ahajournals.orgahajournals.org By inhibiting platelet deposition, SDZ GPI 562 can indirectly dampen the inflammatory cascade associated with conditions like ischemic stroke. researchgate.net

This potential anti-inflammatory role is supported by studies in xenotransplantation. In models of guinea pig-to-rat cardiac xenograft rejection, SDZ GPI 562, when used with other agents, reduced intragraft microthrombus formation, a process intertwined with the inflammatory rejection response. ethernet.edu.etresearchgate.net Furthermore, the compound is listed among agents that could modulate cytokine signaling, which is central to inflammation. google.com Future research should focus on directly characterizing these immunomodulatory properties. This could involve measuring specific pro-inflammatory and anti-inflammatory cytokine levels in preclinical models treated with SDZ GPI 562 and investigating its effects on the interaction between platelets and immune cells, such as neutrophils.

Exploration of Broader Therapeutic Applications Beyond Primary Thrombosis and Ischemia

While primarily investigated for its antithrombotic effects in ischemia, preclinical data suggest potential applications for SDZ GPI 562 in other medical fields, most notably xenotransplantation. researchgate.netopenaccessjournals.com The rejection of an organ from one species by another (e.g., pig-to-primate) often involves microvascular thrombosis, where platelet aggregation plays a significant role. researchgate.net

In experimental models involving guinea pig-to-rat cardiac xenografts, SDZ GPI 562 has been studied for its ability to mitigate this process. When used in combination with cobra venom factor (an agent that depletes complement), SDZ GPI 562 was shown to prolong xenograft survival time and reduce the formation of microthrombi within the transplanted organ. ethernet.edu.etresearchgate.net This suggests a therapeutic utility in preventing the thrombotic complications that characterize hyperacute and delayed xenograft rejection. Further exploration could assess its efficacy in different xenotransplantation models and its potential to be part of a broader immunosuppressive and anti-thrombotic regimen to make cross-species organ transplantation more viable.

Role of SDZ GPI 562 in Combination Therapies in Experimental Models

The potential of SDZ GPI 562 as part of a combination therapy has been explored in several preclinical contexts, primarily in xenograft rejection and theoretically in stroke treatment.

In xenotransplantation, SDZ GPI 562 was effectively used as an adjunctive agent. Studies showed that its combination with cobra venom factor synergistically prolonged cardiac xenograft survival in rats by reducing microthrombus formation. ethernet.edu.etresearchgate.net This demonstrates a clear role in multi-agent strategies aimed at overcoming complex biological rejection processes.

In the context of ischemic stroke, while direct combination studies with SDZ GPI 562 are limited, research on similar GPIIb/IIIa inhibitors provides a strong rationale. Platelet inhibitors are being investigated as adjuncts to thrombolytic agents like tissue plasminogen activator (tPA). ahajournals.orgahajournals.org The rationale is that while tPA dissolves the main clot, inhibitors like SDZ GPI 562 could prevent re-occlusion and the formation of new microthrombi. ahajournals.org Some studies suggest that GPIIb/IIIa inhibition might even reduce the hemorrhagic complications associated with tPA, a significant potential benefit. thieme-connect.com Future studies could directly test the combination of SDZ GPI 562 and tPA in experimental stroke models to validate this therapeutic concept.

Comparative Studies with Other Integrin αIIbβ3 Inhibitors in Preclinical Settings

SDZ GPI 562 is one of several small molecule integrin αIIbβ3 inhibitors developed and tested in preclinical models. Comparative data helps to position its activity within this class of compounds.

One study directly compared its potency to another inhibitor, TP9201. SDZ GPI 562 exhibited an IC50 of 11 μmol/L for inhibiting ADP-induced aggregation of murine platelets, which was noted as being five-fold higher than the concentration of TP9201 required to achieve the same effect on baboon platelets. ahajournals.orgahajournals.org This suggests potential differences in potency or species-specificity.

In broader reviews, SDZ GPI 562 is often listed alongside other nonpeptide and peptidomimetic inhibitors such as SM-20302, Tirofiban, and Lefradafiban, which have also been reported to preserve microvascular patency in animal models of acute ischemic stroke. researchgate.netopenaccessjournals.comportico.org The collective findings from studies on these agents, including SDZ GPI 562, support the hypothesis that inhibiting the GPIIb/IIIa receptor is a viable strategy for improving outcomes after ischemic events. nih.govahajournals.orgthieme-connect.com However, like other inhibitors in its class, its therapeutic window is constrained by bleeding risks at higher doses. nih.govuni-regensburg.de Future comparative studies could focus on delineating differences in off-target effects, pharmacokinetics, and the therapeutic index between SDZ GPI 562 and newer generations of αIIbβ3 inhibitors in standardized preclinical models.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for investigating the pharmacological mechanism of SDZ-GPI-562?

- Begin with a literature review to identify existing studies on this compound’s structural analogs or related compounds. Use databases like PubMed and Google Scholar with search operators (e.g.,

site:.edu "this compound" AND mechanism) to filter academic sources . - Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental parameters. For example, compare this compound’s binding affinity to other GPI-linked compounds using in vitro assays .

Q. How to design a reproducible in vivo study for this compound’s efficacy?

- Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

- Document detailed synthesis protocols (e.g., solvent systems, purification steps) .

- Include negative controls and statistical power analysis to minimize bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

- Perform meta-analysis using tools like RevMan to aggregate data from primary sources. Address variables such as dosage regimens, animal models, and analytical techniques (e.g., HPLC vs. LC-MS) .

- Apply systematic review principles to assess bias risk in conflicting studies (e.g., selection bias in sample populations) .

Q. What computational strategies are effective for modeling this compound’s interaction with target receptors?

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding stability .

- Validate models against experimental data (e.g., crystallographic structures from the Protein Data Bank) .

Q. How to optimize this compound’s formulation for enhanced bioavailability in translational studies?

- Use Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs) like solubility and stability .

- Employ factorial design experiments to test excipient combinations .

Methodological Guidance

Q. What are best practices for synthesizing and characterizing novel this compound derivatives?

- Follow IUPAC protocols for compound validation:

- Provide NMR, HRMS, and elemental analysis data for new derivatives .

- Compare spectral data with this compound’s reference standards .

Q. How to integrate this compound research findings into broader pharmacological contexts?

- Map results to existing pathways (e.g., KEGG or Reactome) using bioinformatics tools .

- Use citation chaining (forward/backward citation tracking) to identify interdisciplinary connections .

Data Management & Reproducibility

Q. How to ensure data integrity in multi-institutional this compound studies?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Share raw datasets via repositories like Zenodo or Figshare .

- Use version control tools (e.g., GitLab) for collaborative workflows .

Q. What strategies mitigate batch-to-batch variability in this compound production?

- Implement Statistical Process Control (SPC) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.